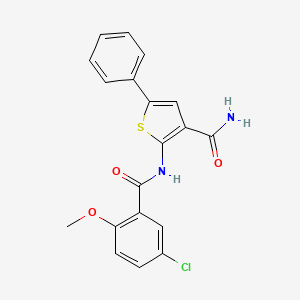

2-(5-Chloro-2-methoxybenzamido)-5-phenylthiophene-3-carboxamide

Description

The compound 2-(5-Chloro-2-methoxybenzamido)-5-phenylthiophene-3-carboxamide is a thiophene-based derivative featuring a 5-chloro-2-methoxybenzamido substituent at the 2-position and a phenyl group at the 5-position of the thiophene core. Its molecular structure combines a benzamide moiety with a thiophene-carboxamide scaffold, which may influence electronic properties, bioavailability, and pharmacological activity.

Properties

IUPAC Name |

2-[(5-chloro-2-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3S/c1-25-15-8-7-12(20)9-13(15)18(24)22-19-14(17(21)23)10-16(26-19)11-5-3-2-4-6-11/h2-10H,1H3,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZQCGNHCATSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Methylation: 5-chlorosalicylic acid is methylated to form methyl 5-chloro-2-methoxybenzoate.

Aminolysis: The methyl ester is then subjected to aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide.

Chlorosulfonation and Aminolysis: The resulting benzamide undergoes chlorosulfonation followed by aminolysis to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxybenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Overview

The compound 2-(5-Chloro-2-methoxybenzamido)-5-phenylthiophene-3-carboxamide is a member of the benzothiophene derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This compound's unique structure, featuring a chloro and methoxy substituent, enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant anti-proliferative activity against various cancer cell lines. A notable study synthesized a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives, demonstrating that one derivative exhibited a GI50 value of 1.9 µM against pancreatic carcinoma cells (MIA PaCa-2) and induced apoptosis by arresting the G2/M cell cycle phase . This suggests that the compound could be further explored for its anticancer properties.

Antimicrobial Activity

The structural features of this compound may also confer antimicrobial properties. Research on related compounds has shown effectiveness against mycobacterial, bacterial, and fungal strains, indicating potential for development as an antimicrobial agent . The ability to inhibit photosynthetic electron transport in chloroplasts further supports its biological activity.

Synthetic Routes

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. Common steps include:

- Formation of the Benzothiophene Core : Cyclization reactions involving thiophene precursors.

- Introduction of Substituents : Electrophilic aromatic substitution to introduce chloro and methoxy groups.

- Amidation Reaction : Coupling with appropriate amines to form the amide bond.

- Final Modifications : Esterification or other modifications to enhance solubility and bioavailability.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxybenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the NLRP3 inflammasome, a protein complex involved in the inflammatory response. This inhibition can reduce inflammation and cell death, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzenesulfonamide and benzamide derivatives () but differs in its thiophene core. Below is a comparative analysis:

Key Differences

Core Heterocycle: The target compound utilizes a thiophene ring, which confers distinct electronic properties compared to benzene or benzo[b]thiophene cores in analogues like Glyburide or benzo[b]thiophene derivatives . Thiophenes often exhibit enhanced metabolic stability and π-π stacking interactions.

Substituent Positioning :

- The 5-phenyl and 3-carboxamide groups on the thiophene ring differentiate it from benzenesulfonamides (e.g., compound 36 in ), which prioritize ethyl or propyl linkers between the benzamido and sulfonamide groups .

Physicochemical Properties :

- The sulfonamide group in 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide (MW 368.8) contributes to solubility and hydrogen-bonding capacity, whereas the carboxamide in the thiophene derivative may alter logP and membrane permeability .

Research Implications and Gaps

- Structural Optimization : The thiophene core warrants exploration for NLRP3 inflammasome inhibition (as seen in benzenesulfonamide analogues in ) or antidiabetic applications .

- Data Limitations : Absence of explicit molecular weight, IC₅₀ values, or pharmacokinetic data for the target compound necessitates further experimental validation.

Biological Activity

The compound 2-(5-Chloro-2-methoxybenzamido)-5-phenylthiophene-3-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : C17H16ClN2O3S

- Molecular Weight : 364.84 g/mol

- IUPAC Name : this compound

This compound features a thiophene ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study by demonstrated that derivatives of thiophene can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways.

Mechanism of Action :

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It may cause G1 phase arrest, preventing further cell division.

Anti-inflammatory Effects

Another important aspect of this compound is its potential anti-inflammatory activity. Research indicates that the incorporation of halogenated aromatic amides can lead to the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Key Findings :

- In vitro studies show a reduction in TNF-alpha and IL-6 levels when treated with similar compounds .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |

| Antimicrobial | Inhibitory effects on bacterial strains |

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of the compound in vitro.

- Methodology : Cancer cell lines were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against breast cancer cells.

-

Case Study on Anti-inflammatory Effects :

- Objective : Assess the impact on inflammatory markers in a murine model.

- Methodology : Mice were administered the compound prior to inducing inflammation.

- Results : Marked decrease in inflammatory markers was recorded, suggesting a mechanism involving cytokine modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.